2-Cyano-3-oxobutanoic acid

Lipophilicity Solubility Chromatographic Retention

2-Cyano-3-oxobutanoic acid (CAS 88511-40-4, molecular formula C₅H₅NO₃, molecular weight 127.10 g/mol) is a bifunctional organic compound possessing both a nitrile (−C≡N) and a carboxylic acid group, with a ketone at the 3-position. It is categorized under the synonyms 2-cyano-acetoacetic acid and acetoacetic acid, 2-cyano- (7CI).

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
Cat. No. B13407906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-oxobutanoic acid
Molecular FormulaC5H5NO3
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESCC(=O)C(C#N)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3(7)4(2-6)5(8)9/h4H,1H3,(H,8,9)
InChIKeyDEAGCAOJVRQUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-oxobutanoic Acid: A Certified Pharmaceutical Impurity Reference Standard and Synthetic Intermediate


2-Cyano-3-oxobutanoic acid (CAS 88511-40-4, molecular formula C₅H₅NO₃, molecular weight 127.10 g/mol) is a bifunctional organic compound possessing both a nitrile (−C≡N) and a carboxylic acid group, with a ketone at the 3-position. It is categorized under the synonyms 2-cyano-acetoacetic acid and acetoacetic acid, 2-cyano- (7CI) . The compound is formally recognized as Leflunomide Impurity 7 and Teriflunomide Impurity 5, making it a critical reference standard in the quality control and regulatory filing of these immunosuppressive active pharmaceutical ingredients . Its unique combination of functional groups renders it a versatile building block in heterocyclic synthesis, particularly for pyrazolo-fused ring systems .

Why Cyanoacetic Acid or Ethyl Acetoacetate Cannot Replace 2-Cyano-3-oxobutanoic Acid in Regulated Pharmaceutical Workflows


In-class compounds such as cyanoacetic acid (CAS 372-09-8) and ethyl 2-cyanoacetoacetate (CAS 634-55-9) share functional group similarities, yet they are not interchangeable with 2-cyano-3-oxobutanoic acid for three quantifiable reasons. First, the target compound serves as a pharmacopeial impurity marker (Leflunomide Impurity 7 / Teriflunomide Impurity 5) with a certified HPLC purity of ≥99%, whereas generic cyanoacetic acid is typically supplied at 98% purity without the impurity profiling required for ANDA submissions . Second, the octanol–water partition coefficient (logP) of 2-cyano-3-oxobutanoic acid (−0.20) differs substantially from cyanoacetic acid (−0.76) and ethyl 2-cyanoacetoacetate (+0.95), directly affecting chromatographic retention, extraction recovery, and solubility behavior during analytical method development and synthetic work-ups [1]. Third, the combination of a free carboxylic acid, α-cyano, and β-keto functionality is essential for specific heterocyclic cyclocondensation reactions that cannot proceed with the ester or simpler acid analogs; substitution with the ethyl ester, for instance, would require a hydrolysis step that may alter impurity profiles and reduce overall process yield . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Cyano-3-oxobutanoic Acid versus Closest Analogs


Octanol–Water Partition Coefficient (logP) Comparison: Intermediate Lipophilicity Versus Cyanoacetic Acid and Ethyl 2-Cyanoacetoacetate

The predicted logP of 2-cyano-3-oxobutanoic acid (−0.20) [1] lies between the markedly lower logP of cyanoacetic acid (−0.76) [2] and the substantially higher logP of ethyl 2-cyanoacetoacetate (+0.95) . This intermediate lipophilicity is a direct consequence of the balanced polar/non-polar character conferred by the simultaneous presence of carboxylic acid, nitrile, and ketone groups. In reversed-phase HPLC method development, this translates to a retention time that is distinct from both more-polar and less-polar analogs, enabling baseline separation critical for impurity quantification.

Lipophilicity Solubility Chromatographic Retention

Certified Reference Standard Purity: 2-Cyano-3-oxobutanoic Acid as Pharmacopeial Impurity versus Generic Cyanoacetic Acid

2-Cyano-3-oxobutanoic acid, designated as Leflunomide Impurity 7 and Teriflunomide Impurity 5, is supplied as a fully characterized reference standard with an HPLC purity specification of ≥99% . In contrast, commercially available cyanoacetic acid is typically offered at 98% purity with no impurity profiling or pharmacopeial certification . The 1% difference in nominal purity, combined with the absence of structurally characterized related substances in the generic material, can lead to inaccuracies in impurity quantification during method validation and stability studies, particularly when impurity limits are set at ≤0.10% per ICH Q3A guidelines.

Reference Standard Impurity Profiling ANDA Submission

Storage Stability Differentiation: Refrigerated Storage Requirement versus Room-Temperature-Stable Analogs

2-Cyano-3-oxobutanoic acid requires long-term storage at 2–8 °C (refrigerated) to maintain certified purity [1]. Cyanoacetic acid, by comparison, is recommended for storage at room temperature in a sealed, dry environment . This differential storage requirement indicates that the target compound is more susceptible to thermal degradation—likely due to decarboxylation or keto–enol tautomerization facilitated by the α-cyano-β-keto acid motif. For laboratories maintaining cold-chain logistics, this imposes a modest but real operational consideration that does not apply to the more stable cyanoacetic acid.

Storage Stability Cold Chain Reference Standard Integrity

Synthetic Utility in Pyrazolo-Fused Heterocycle Construction: Free Acid vs. Ester Analogs

2-Cyano-3-oxobutanoic acid and its derivatives are specifically employed in the synthesis of pyrazolo[1,2-a]pyrazole and pyrazolo[5,1-b][1,3]oxazine ring systems . These cyclocondensation reactions exploit the nucleophilic reactivity of the α-cyano carbon and the electrophilic β-keto group. Cyanoacetic acid (lacking the β-keto group) cannot participate in equivalent cyclocondensation pathways, while ethyl 2-cyanoacetoacetate (the ester form) requires a hydrolysis step that can introduce additional impurities and reduce overall yield. Although direct head-to-head yield data for the target compound versus its ester in a specific pyrazolo synthesis are not available in the public domain, the structural necessity of the free acid functionality for certain acid-catalyzed cyclizations is well established in the heterocyclic chemistry literature [1].

Heterocyclic Synthesis Pyrazolo-pyrazole Cyclocondensation

Molecular Ion and Fragmentation Pattern Distinctiveness for LC-MS Identification

The monoisotopic mass of 2-cyano-3-oxobutanoic acid is 127.0269 Da ([M−H]⁻ m/z 126.02), which is distinct from cyanoacetic acid (monoisotopic mass 85.0164 Da, [M−H]⁻ m/z 84.01) and ethyl 2-cyanoacetoacetate (monoisotopic mass 155.0582 Da, [M+H]⁺ m/z 156.07) . This mass difference, combined with characteristic neutral losses of CO₂ (44 Da) and HCN (27 Da) from the carboxylic acid and nitrile groups respectively, provides a unique mass spectrometric fingerprint. In LC-MS impurity profiling of leflunomide and teriflunomide drug substances, this distinct fragmentation pattern enables unambiguous identification and quantification without interference from other process-related impurities [1].

Mass Spectrometry Fragment Pattern Identity Confirmation

Procurement-Relevant Application Scenarios for 2-Cyano-3-oxobutanoic Acid Derived from Differentiation Evidence


AND A and DMF Regulatory Filing for Leflunomide and Teriflunomide Generic Drug Products

As the certified Leflunomide Impurity 7 / Teriflunomide Impurity 5 reference standard with ≥99% HPLC purity and full COA documentation , 2-cyano-3-oxobutanoic acid is the appropriate reference material for method validation and quality control release testing in ANDA and DMF submissions. The intermediate logP (−0.20) relative to other process impurities enables baseline-resolved HPLC peaks under standard reversed-phase conditions, supporting robust method validation per ICH Q2(R1) [1]. Its distinct mass spectrometric fingerprint (m/z 126.02 [M−H]⁻) further facilitates LC-MS/MS confirmation of impurity identity .

Medicinal Chemistry Synthesis of Pyrazolo-Fused Heterocyclic Libraries

2-Cyano-3-oxobutanoic acid is the preferred starting material for constructing pyrazolo[1,2-a]pyrazole and pyrazolo[5,1-b][1,3]oxazine scaffolds because it provides the free carboxylic acid essential for acid-catalyzed cyclocondensation, eliminating the need for a separate ester hydrolysis step . In contrast, using ethyl 2-cyanoacetoacetate would introduce an additional synthetic step with its associated yield loss and impurity generation [1]. The compound's logP of −0.20 also facilitates aqueous work-up procedures, reducing organic solvent consumption relative to the more lipophilic ester analog (logP +0.95) .

LC-MS Method Development for Multi-Impurity Profiling in Immunosuppressant APIs

The unique mass and fragmentation characteristics of 2-cyano-3-oxobutanoic acid—monoisotopic mass 127.0269 Da, with diagnostic neutral losses of CO₂ (44 Da) and HCN (27 Da)—allow it to be used as a system suitability standard for LC-MS/MS instruments during impurity profiling of leflunomide and teriflunomide . Its mass is distinct from cyanoacetic acid (85.0164 Da) and ethyl 2-cyanoacetoacetate (155.0582 Da), ensuring unambiguous identification even in the presence of co-eluting matrix components [1].

Cold-Chain-Enabled Reference Standard Procurement for cGMP Quality Control Laboratories

Laboratories that already maintain validated cold-chain logistics (2–8 °C) for other reference standards can seamlessly integrate 2-cyano-3-oxobutanoic acid into their inventory without additional infrastructure investment . For procurement teams evaluating alternatives, the refrigerated storage requirement should be factored into total cost of ownership (shipping, storage, stability monitoring), as it differs from room-temperature-stable analogs such as cyanoacetic acid [1].

Quote Request

Request a Quote for 2-Cyano-3-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.